molecular formula C8H10N4O4 B6636383 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid

3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid

Número de catálogo B6636383
Peso molecular: 226.19 g/mol
Clave InChI: PSXGHQRYHSDJJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid, also known as OPC-21268, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. This compound is a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which has been implicated in the pathogenesis of several diseases, including diabetes, cancer, and autoimmune disorders.

Aplicaciones Científicas De Investigación

3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor effects. In diabetes research, 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has been studied as a potential treatment for type 2 diabetes due to its ability to inhibit DPP-IV, which is involved in the degradation of incretin hormones. 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has also been studied in cancer research as a potential therapeutic agent due to its ability to inhibit tumor growth and metastasis.

Mecanismo De Acción

3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid is a potent inhibitor of DPP-IV, which is a peptidase that cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid increases the levels of these hormones, which in turn stimulates insulin secretion and reduces blood glucose levels. 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid also has immunomodulatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has been shown to have several biochemical and physiological effects. In diabetes research, 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has been shown to increase insulin secretion and reduce blood glucose levels. It has also been shown to improve glucose tolerance and insulin sensitivity. In cancer research, 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has been shown to inhibit tumor growth and metastasis by reducing cell proliferation, inducing apoptosis, and inhibiting angiogenesis. 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has also been shown to have immunomodulatory effects by reducing the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid has several advantages for lab experiments. It is a potent and selective inhibitor of DPP-IV, which makes it a useful tool for studying the role of DPP-IV in various diseases. It is also relatively stable and has a long half-life, which allows for prolonged exposure in in vitro and in vivo experiments. However, 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid also has some limitations. It is a synthetic compound, which may limit its applicability in natural systems. It also has limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Direcciones Futuras

There are several future directions for the study of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid. In diabetes research, further studies are needed to determine the optimal dosage and administration of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid for the treatment of type 2 diabetes. In cancer research, further studies are needed to determine the efficacy of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid as a therapeutic agent in various types of cancer. In immunology research, further studies are needed to determine the mechanism of action of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid in modulating the immune response. Additionally, further studies are needed to explore the potential of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid in other fields of medicine, such as autoimmune disorders and neurodegenerative diseases.

Métodos De Síntesis

The synthesis of 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid involves the reaction of 3-aminopropionic acid with 3-nitro-6-oxypyridazine in the presence of a reducing agent such as palladium on carbon. The resulting compound is then treated with a carbamoylating agent to yield 3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid. This synthesis method has been optimized for high yield and purity and has been used in various studies.

Propiedades

IUPAC Name

3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O4/c13-6-2-1-5(11-12-6)10-8(16)9-4-3-7(14)15/h1-2H,3-4H2,(H,12,13)(H,14,15)(H2,9,10,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXGHQRYHSDJJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)NC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.